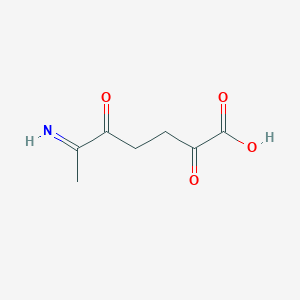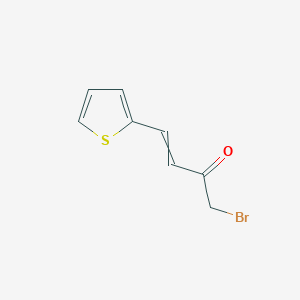
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom, a thiophene ring, and a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(thiophen-2-yl)but-3-en-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the butenone structure can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 4-(thiophen-2-yl)but-3-en-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-4-(thiophen-2-yl)butan-2-ol[][3].
Aplicaciones Científicas De Investigación
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of thiophene-based polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through its functional groups .
Comparación Con Compuestos Similares
4-(Thiophen-2-yl)but-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-butene:
2-Bromo-1-(thiophen-2-yl)ethanone: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is unique due to the combination of the bromine atom, thiophene ring, and butenone structure. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Propiedades
Número CAS |
923025-56-3 |
|---|---|
Fórmula molecular |
C8H7BrOS |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
1-bromo-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
Clave InChI |
CPZKSDWEONFCLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)
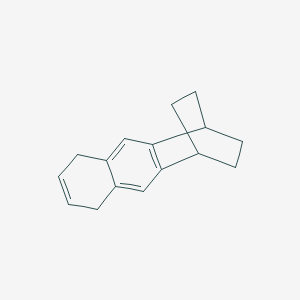


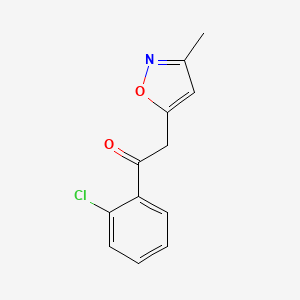
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
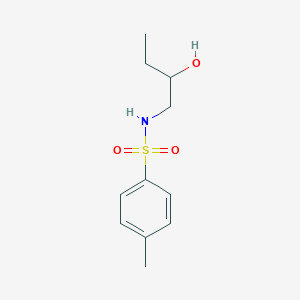
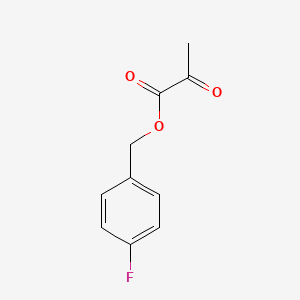
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
